molecular formula C13H20N4 B13093076 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B13093076
M. Wt: 232.32 g/mol
InChI Key: KNQPXZXOCFQOMJ-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-b]pyridazine core, which can then be further functionalized to yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other pyrazolo[1,5-b]pyridazine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C13H20N4/c1-8(2)12(14)11-10-6-5-7-15-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3

InChI Key

KNQPXZXOCFQOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=C1C(C(C)C)N)C=CC=N2

Origin of Product

United States

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